

# Application Note: Quantification of Brompheniramine in Human Plasma by HPLC-UV

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## Compound of Interest

Compound Name: **Brompheniramine**

Cat. No.: **B1210426**

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## Abstract

This application note describes a simple, sensitive, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantification of **brompheniramine** in human plasma. The method involves a straightforward liquid-liquid extraction (LLE) procedure for sample cleanup and concentration. The chromatographic separation is achieved on a C18 column with an isocratic mobile phase, allowing for a relatively short analysis time. This method has been validated for linearity, precision, and accuracy, demonstrating its suitability for pharmacokinetic and bioequivalence studies.

## Introduction

**Brompheniramine** is a first-generation antihistamine of the propylamine class, commonly used to treat symptoms of the common cold and allergic rhinitis.<sup>[1]</sup> Accurate and reliable quantification of **brompheniramine** in biological matrices such as plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. While LC-MS/MS methods offer high sensitivity and specificity, HPLC with UV detection remains a widely accessible and cost-effective alternative for bioanalytical applications.<sup>[1]</sup> This application note presents a validated HPLC-UV method for the determination of **brompheniramine** in human plasma.

# Experimental

## Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV-Vis detector was used. The chromatographic separation was performed on a C18 column (250 mm x 4.6 mm, 5  $\mu$ m).

Table 1: Chromatographic Conditions

Parameter	Value
Column	C18 (250 mm x 4.6 mm, 5 $\mu$ m)
Mobile Phase	Acetonitrile : 0.025 M Phosphate Buffer (pH 5.5) (50:50, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 $\mu$ L
Detection Wavelength	265 nm[2][3]
Column Temperature	Ambient
Run Time	Approximately 10 minutes

## Reagents and Chemicals:

- **Brompheniramine** maleate reference standard
- Internal Standard (IS): Chlorpheniramine maleate
- HPLC grade acetonitrile and methanol
- Potassium dihydrogen phosphate
- Orthophosphoric acid
- Sodium hydroxide
- Ethyl acetate

- Human plasma (drug-free)

#### Preparation of Standard and Quality Control (QC) Solutions:

Stock solutions of **brompheniramine** and the internal standard (chlorpheniramine) were prepared in methanol at a concentration of 100 µg/mL. Working standard solutions were prepared by serial dilution of the stock solution with the mobile phase. Calibration standards and quality control (QC) samples were prepared by spiking drug-free human plasma with the appropriate working standard solutions.

## Sample Preparation Protocol

A liquid-liquid extraction (LLE) procedure was employed for the extraction of **brompheniramine** and the internal standard from human plasma.

- Pipette 500 µL of plasma sample into a 1.5 mL microcentrifuge tube.
- Add 50 µL of the internal standard working solution (e.g., 1 µg/mL chlorpheniramine).
- Add 100 µL of 1 M sodium hydroxide and vortex for 30 seconds to alkalinize the sample.[\[1\]](#)
- Add 1 mL of ethyl acetate and vortex for 2 minutes.[\[1\]](#)
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject 20 µL into the HPLC system.

## Method Validation

The developed method was validated according to standard bioanalytical method validation guidelines.

Linearity:

The calibration curve was linear over the concentration range of 10 to 500 ng/mL for **brompheniramine** in human plasma. The coefficient of determination ( $r^2$ ) was consistently greater than 0.998.

Table 2: Linearity Data

Analyte	Concentration Range (ng/mL)	Correlation Coefficient ( $r^2$ )
Brompheniramine	10 - 500	> 0.998

Precision and Accuracy:

The intra- and inter-day precision and accuracy were evaluated by analyzing QC samples at three concentration levels (low, medium, and high).

Table 3: Precision and Accuracy Data

QC Level	Concentration (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Intra-day Accuracy (%)	Inter-day Accuracy (%)
Low QC	30	< 10	< 12	95 - 105	93 - 107
Medium QC	150	< 8	< 10	97 - 103	96 - 104
High QC	400	< 7	< 9	98 - 102	97 - 103

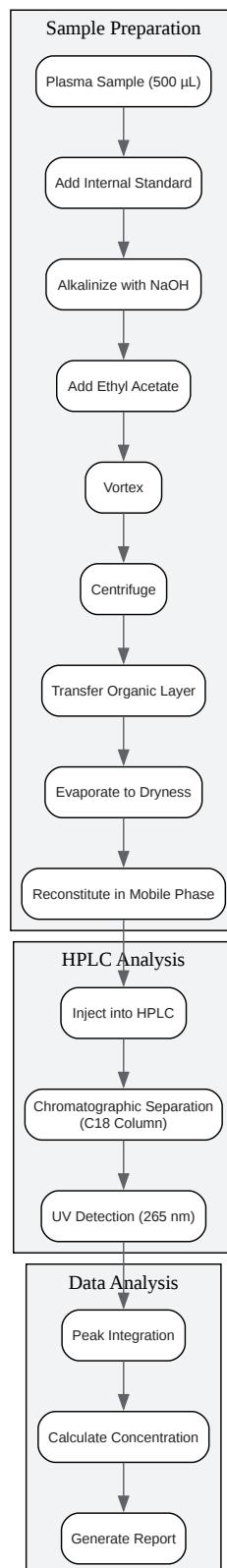
Recovery:

The extraction recovery of **brompheniramine** from human plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards at the same concentration. The recovery was found to be consistent and reproducible.

Table 4: Extraction Recovery Data

QC Level	Concentration (ng/mL)	Mean Recovery (%)
Low QC	30	> 85
Medium QC	150	> 88
High QC	400	> 90

## Experimental Workflow

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Caption: Experimental workflow for **brompheniramine** quantification in plasma.

## Conclusion

The described HPLC-UV method provides a reliable and robust approach for the quantification of **brompheniramine** in human plasma. The simple liquid-liquid extraction procedure offers good recovery and minimizes matrix effects. The method is linear, precise, and accurate over a relevant concentration range, making it suitable for routine analysis in a bioanalytical laboratory.

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